molecular formula C15H20N4O3 B2604799 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine CAS No. 2415633-61-1

2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine

Cat. No.: B2604799
CAS No.: 2415633-61-1
M. Wt: 304.35
InChI Key: XFEFWPICIBBMNL-UHFFFAOYSA-N
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Description

2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a methyl group and a piperazine ring, which is further substituted with an oxolane-2-carbonyl group. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazine ring followed by the introduction of the piperazine and oxolane-2-carbonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and docking studies reveal its potential for further development in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives, such as:

Uniqueness

2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine is unique due to its specific substitution pattern and the presence of both piperazine and oxolane-2-carbonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-11-9-16-10-12(17-11)14(20)18-4-6-19(7-5-18)15(21)13-3-2-8-22-13/h9-10,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEFWPICIBBMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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